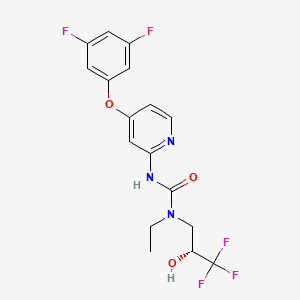

MrgprX2 antagonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16F5N3O3 |

|---|---|

Molecular Weight |

405.32 g/mol |

IUPAC Name |

3-[4-(3,5-difluorophenoxy)-2-pyridinyl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |

InChI |

InChI=1S/C17H16F5N3O3/c1-2-25(9-14(26)17(20,21)22)16(27)24-15-8-12(3-4-23-15)28-13-6-10(18)5-11(19)7-13/h3-8,14,26H,2,9H2,1H3,(H,23,24,27)/t14-/m1/s1 |

InChI Key |

LLDJFKRONQQBRH-CQSZACIVSA-N |

Isomeric SMILES |

CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |

Canonical SMILES |

CCN(CC(C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of MrgprX2 Antagonism in Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a pivotal role in neurogenic inflammation, pruritus, and pseudo-allergic drug reactions.[1][2] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a range of inflammatory and allergic diseases. This technical guide provides an in-depth exploration of the mechanism of action of MrgprX2 antagonists in mast cells. It delineates the intricate signaling pathways governed by MrgprX2, details the experimental protocols for assessing antagonist efficacy, and presents quantitative data for key antagonists, offering a comprehensive resource for researchers and drug development professionals in the field.

The MrgprX2 Signaling Cascade in Mast Cells

MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[2][3] Its activation by a diverse array of ligands, including neuropeptides (e.g., Substance P), antimicrobial host defense peptides, and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators.[1][3] The signaling cascade initiated by MrgprX2 is complex, involving both G protein-dependent and β-arrestin-mediated pathways.

Upon ligand binding, MrgprX2 couples to heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes.[4][5][6]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[4][6] This rise in intracellular Ca2+ is a critical trigger for mast cell degranulation.[5][7] DAG, in concert with Ca2+, activates protein kinase C (PKC), which further contributes to the degranulation process.[8]

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Reduced cAMP levels can potentiate Ca2+ signaling and degranulation.[4] The βγ subunits of the Gαi protein can also activate phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/AKT signaling pathway has been shown to be involved in MrgprX2-mediated mast cell degranulation.[9][10]

-

MAPK Pathway: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are also activated and play a role in cytokine production.[1][5]

-

β-Arrestin Pathway: In addition to G protein signaling, some ligands can promote the recruitment of β-arrestins to the MrgprX2 receptor.[4][11] This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling events.[1][11]

Visualizing the MrgprX2 Signaling Pathway

Caption: MrgprX2 Signaling Pathway in Mast Cells.

Mechanism of Action of this compound

MrgprX2 antagonists are molecules designed to inhibit the activity of the MrgprX2 receptor, thereby preventing the downstream signaling cascade that leads to mast cell activation.[3] The primary mechanism of action for these antagonists, including compounds referred to as "this compound" or similar potent antagonists, is competitive binding to the receptor.[1][3] By occupying the ligand-binding site, the antagonist prevents endogenous agonists from activating the receptor.[3]

The key inhibitory actions of an MrgprX2 antagonist are:

-

Inhibition of G protein Coupling: The antagonist prevents the conformational change in the MrgprX2 receptor that is necessary for coupling to and activating Gαq and Gαi proteins.[12]

-

Blockade of Downstream Signaling: By inhibiting G protein activation, the antagonist effectively blocks the entire downstream signaling cascade, including:

-

Prevention of Mast Cell Degranulation: The ultimate consequence of blocking these signaling pathways is the inhibition of mast cell degranulation and the release of histamine (B1213489), β-hexosaminidase, and other inflammatory mediators.[3][7]

Some antagonists may also exhibit inverse agonist activity, meaning they can inhibit the basal, ligand-independent activity of the receptor.[7][13]

Visualizing the Antagonist's Mechanism

Caption: Logical Flow of Antagonist Action.

Quantitative Data for MrgprX2 Antagonists

The efficacy of MrgprX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following table summarizes key quantitative data for several potent MrgprX2 antagonists from published studies.

| Antagonist | Assay | Cell Type | Agonist | IC50 Value | Reference |

| Compound B | Degranulation (Tryptase Release) | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 nM | [14][15] |

| Compound B | Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Substance P | 1.8 nM | [14][15] |

| Compound A | Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Substance P | 32.4 nM | [14][15] |

| C9 | Degranulation | RBL-2H3 cells expressing MrgprX2 | Substance P, PAMP-12, Rocuronium | ~300 nM | [7][16] |

| Compound 1 | Ca2+ Mobilization & Degranulation | HEK293 cells expressing MrgprX2 | Substance P | ~2 µM | [7] |

| Compound 2 | Ca2+ Mobilization & Degranulation | HEK293 cells expressing MrgprX2 | Substance P | ~2 µM | [7] |

Experimental Protocols

The evaluation of MrgprX2 antagonist activity relies on a set of well-established in vitro and ex vivo assays.

Mast Cell Degranulation Assays

These assays quantify the release of granular contents from mast cells upon stimulation.

This is a colorimetric or fluorometric assay that measures the activity of the enzyme β-hexosaminidase, which is co-released with histamine from mast cell granules.[5][17][18]

Protocol Outline:

-

Cell Culture and Seeding: Mast cells (e.g., LAD2, RBL-2H3 expressing MrgprX2, or primary human mast cells) are cultured and seeded into 96-well plates.[7]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist for a specified time (e.g., 5-30 minutes).[7]

-

Agonist Stimulation: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to the wells to induce degranulation.[5][18]

-

Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.[17]

-

Enzymatic Reaction: The supernatant is incubated with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).[17][18]

-

Quantification: The product of the enzymatic reaction is measured using a spectrophotometer (for pNAG) or a fluorometer (for MUG).[18]

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells). IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

This assay directly measures the amount of histamine released from mast cells.[5][19]

Protocol Outline:

-

Cell Stimulation and Supernatant Collection: Similar to the β-hexosaminidase assay, mast cells are pre-incubated with the antagonist and then stimulated with an agonist. The supernatant is collected.[5]

-

Histamine Quantification: Histamine levels in the supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Histamine release is expressed as a percentage of the total cellular histamine content. IC50 values are calculated.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.[7][13][20]

Protocol Outline:

-

Cell Loading with Calcium Indicator: Mast cells or HEK293 cells expressing MrgprX2 are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[7][20][21]

-

Antagonist Incubation: The loaded cells are incubated with the MrgprX2 antagonist.[7]

-

Agonist Stimulation and Fluorescence Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. An MrgprX2 agonist is added, and the change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured over time.[13][20]

-

Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated. IC50 values are determined from concentration-response curves.

Visualizing the Experimental Workflow

Caption: General Experimental Workflows.

Conclusion

MrgprX2 antagonists represent a targeted approach to mitigating mast cell-driven pathologies. Their mechanism of action is centered on the competitive inhibition of the MrgprX2 receptor, leading to a comprehensive blockade of the downstream signaling pathways that culminate in mast cell degranulation. The quantitative data for recently developed antagonists demonstrate high potency, with some compounds exhibiting nanomolar to sub-nanomolar efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel MrgprX2 inhibitors. A thorough understanding of the molecular mechanisms and the application of standardized assays are crucial for advancing these promising therapeutic agents from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]

- 9. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.upenn.edu]

- 13. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

- 14. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 18. Mast cell degranulation assay [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

- 20. berthold.com [berthold.com]

- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel MrgprX2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Predominantly expressed on mast cells, this receptor is a key mediator of IgE-independent degranulation, a process implicated in a variety of inflammatory and allergic conditions, including anaphylactoid reactions to certain drugs, atopic dermatitis, and chronic urticaria.[1][2][3] The activation of MrgprX2 by a diverse range of ligands, including neuropeptides like substance P and certain FDA-approved drugs, triggers the release of histamine, tryptase, and other pro-inflammatory mediators.[4] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a host of mast cell-driven diseases. This technical guide provides an in-depth overview of the discovery and development of novel MrgprX2 antagonists, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

MrgprX2 Signaling Pathways

Upon agonist binding, MrgprX2 initiates a cascade of intracellular signaling events. The receptor couples to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families. Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and its βγ subunits can activate phosphoinositide 3-kinase (PI3K). The culmination of these signaling events is mast cell degranulation and the release of inflammatory mediators.

Discovery and Development Workflow

The identification of novel MrgprX2 antagonists typically follows a multi-step process, beginning with high-throughput screening and progressing through in vitro and in vivo characterization.

Quantitative Data on Novel MrgprX2 Antagonists

The following table summarizes the in vitro potency of several recently developed MrgprX2 antagonists.

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Compound A | β-hexosaminidase Release | LAD2 | Substance P | 32.4 | [5][6] |

| Compound B | β-hexosaminidase Release | LAD2 | Substance P | 1.8 | [5][6] |

| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 | [5][6] |

| EP262 | Mast Cell Degranulation | MRGPRX2 KI Mice | - | - | [3] |

| PSB-172656 | β-hexosaminidase Release | LAD2 | Substance P | 5.26 | [7] |

| PSB-172656 | β-hexosaminidase Release | LAD2 | Compound 48/80 | 3.79 | [7] |

| PSB-172656 | β-hexosaminidase Release | LAD2 | PAMP-12 | 11.7 | [7] |

| PSB-172656 | β-hexosaminidase Release | LAD2 | LL-37 | 8.12 | [7] |

| Quercetin | Calcium Mobilization | LN229-MRGPRX2 | - | 46,100 | [7] |

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify compounds that modulate MrgprX2 activity by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing MrgprX2 (HEK293-MrgprX2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

Test compounds (potential antagonists).

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-MrgprX2 cells into 384-well plates at a suitable density and culture overnight to form a monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the appropriate wells. For antagonist screening, pre-incubate the cells with the test compounds for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Simultaneously add the MrgprX2 agonist to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each well and determine the IC50 values for antagonist compounds.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a direct measure of degranulation.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells.

-

Cell culture medium.

-

Tyrode's buffer or similar physiological buffer.

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

Test compounds (potential antagonists).

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG).

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

-

96-well microplates.

-

Spectrophotometer.

Procedure:

-

Cell Preparation: Wash the mast cells and resuspend them in buffer.

-

Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add the test compounds at various concentrations and pre-incubate.

-

Agonist Stimulation: Add the MrgprX2 agonist to stimulate degranulation and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

Enzyme Reaction: In a new plate, mix the supernatant with the p-NAG substrate solution and incubate to allow for the enzymatic reaction. To determine the total β-hexosaminidase content, lyse the cell pellets with lysis buffer and perform the same reaction.

-

Signal Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the IC50 values for the antagonist compounds.[8]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This in vivo model assesses the ability of MrgprX2 antagonists to inhibit mast cell-mediated vascular permeability in a living organism.

Materials:

-

MrgprX2 knock-in mice.

-

MrgprX2 agonist (e.g., Compound 48/80).

-

Test antagonist compound.

-

Evans blue dye.

-

Saline solution.

-

Anesthetic.

Procedure:

-

Antagonist Administration: Administer the test antagonist compound to the mice via the desired route (e.g., oral gavage).

-

Dye Injection: After a specified time, inject Evans blue dye intravenously.

-

Agonist Challenge: Inject the MrgprX2 agonist intradermally into one ear or paw, and saline as a control into the contralateral ear or paw.

-

Evaluation of Vascular Permeability: After a defined period, euthanize the animals and dissect the challenged tissues (e.g., ears).

-

Dye Extraction and Quantification: Extract the Evans blue dye from the tissues using a suitable solvent (e.g., formamide). Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of vascular leakage.

-

Data Analysis: Compare the amount of dye extravasation in the antagonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.[3]

Conclusion

The discovery and development of novel MrgprX2 antagonists hold significant promise for the treatment of a wide range of mast cell-mediated inflammatory and allergic diseases.[2] The methodologies and data presented in this guide highlight the robust and systematic approach being employed by researchers to identify and characterize potent and selective inhibitors of this important receptor. Continued efforts in this area, leveraging both in vitro and in vivo models, will be crucial for translating these promising preclinical findings into effective clinical therapies. The ongoing clinical trials with compounds like EVO756 further underscore the therapeutic potential of targeting MrgprX2.[9]

References

- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escientpharma.com [escientpharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Central Role of MrgprX2 Signaling in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of inflammatory mediators from sensory neurons, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in this intricate cascade is the Mas-related G protein-coupled receptor X2 (MrgprX2), predominantly expressed on mast cells and sensory neurons[1]. Activation of MrgprX2 by a diverse array of ligands, including neuropeptides like Substance P (SP), triggers a signaling cascade that culminates in mast cell degranulation and the release of pro-inflammatory mediators, thereby driving the inflammatory response[2][3]. This technical guide provides an in-depth exploration of the core signaling pathways of MrgprX2 in neurogenic inflammation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.

Core Signaling Pathways of MrgprX2

Gαq-Mediated Pathway

dot

Caption: MrgprX2 Gαq-mediated signaling pathway.

Gαi-Mediated Pathway

Concurrently, MrgprX2 activation engages the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. This reduction in cAMP alleviates the protein kinase A (PKA)-mediated inhibition of degranulation. More importantly, the Gβγ subunits released from the activated Gαi protein can activate phosphoinositide 3-kinase (PI3K)[6][10]. The PI3K/AKT signaling axis is crucial for mast cell survival, migration, and degranulation[6][10]. Activation of PI3K leads to the phosphorylation and activation of AKT (also known as Protein Kinase B), which in turn influences a variety of cellular processes that support the inflammatory response[6].

dot

Caption: MrgprX2 Gαi-mediated signaling pathway.

Downstream Kinase Cascades and Cytokine Production

Both Gαq and Gαi pathways converge on the activation of MAPK cascades, including ERK1/2, JNK, and p38[8][9]. These kinases are instrumental in phosphorylating a multitude of substrates that regulate not only immediate degranulation but also the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IL-8, and IL-13[8][9][11]. This leads to a second wave of inflammatory response that contributes to the chronicity of neurogenic inflammation.

Role of β-Arrestins in Signal Regulation

The signaling of MrgprX2 is tightly regulated to prevent excessive inflammation. This is partly achieved through the recruitment of β-arrestins[2][12][13]. Following ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the intracellular loops of MrgprX2. This binding sterically hinders further G protein coupling, leading to desensitization of the receptor[12][13]. Furthermore, β-arrestin recruitment facilitates the internalization of MrgprX2 into endosomes, either for degradation or recycling back to the cell surface, thereby controlling the duration of signaling[2][14]. Some ligands are considered "balanced agonists" as they activate both G protein and β-arrestin pathways, while "biased agonists" preferentially activate one pathway over the other[7].

dot

Caption: β-Arrestin-mediated regulation of MrgprX2.

Quantitative Data on MrgprX2 Ligand Activity

The potency of various ligands to activate MrgprX2 and induce mast cell degranulation can be quantified by determining their half-maximal effective concentration (EC50). The following table summarizes the EC50 values for several key MrgprX2 agonists.

| Ligand | Cell Type | Assay | EC50 | Reference |

| Substance P | RBL-MRGPRX2 cells | Degranulation | 3.07 µM | [15] |

| Substance P | LAD-2 cells | Degranulation | 5.44 µM | [15] |

| Compound 48/80 | RBL-MRGPRX2 cells | Degranulation | 1.52 µg/mL | [15] |

| Compound 48/80 | LAD-2 cells | Degranulation | 0.54 µg/mL | [15] |

| Vancomycin | RBL-MRGPRX2 cells | Degranulation | 0.41 mg/mL | [15] |

| Vancomycin | LAD-2 cells | Degranulation | 0.47 mg/mL | [15] |

| Cortistatin (1-14) | MRGPRX2-CHO-K1 cells | β-arrestin recruitment | ~1 µM | [16] |

| Mastoparan | MRGPRX2-CHO-K1 cells | β-arrestin recruitment | ~0.1 µM | [16] |

Quantitative Data on Cytokine Release

Activation of MrgprX2 leads to the release of various pro-inflammatory cytokines and chemokines. The table below presents quantitative data on cytokine release from human mast cells following stimulation with MrgprX2 agonists.

| Agonist (Concentration) | Cell Type | Cytokine/Chemokine | Fold Increase vs. Control | Reference |

| Substance P (60 µM) | LAD2 cells | IL-13 | ~4-fold | [17] |

| Substance P (60 µM) | LAD2 cells | TNF-α | ~3-fold | [17] |

| Substance P (60 µM) | LAD2 cells | CCL1 | ~6-fold | [17] |

| Substance P (60 µM) | LAD2 cells | CCL2 | ~2.5-fold | [17] |

| Compound 48/80 (5 µg/ml) | LAD2 cells | IL-13 | ~3.5-fold | [17] |

| Compound 48/80 (5 µg/ml) | LAD2 cells | TNF-α | ~2.5-fold | [17] |

| Compound 48/80 (5 µg/ml) | LAD2 cells | CCL1 | ~4-fold | [17] |

| Compound 48/80 (5 µg/ml) | LAD2 cells | CCL2 | ~2-fold | [17] |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells.

-

Tyrode's buffer (or HEPES buffer with 0.04% BSA).

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

Triton X-100 (0.1-0.2% in buffer) for cell lysis (total release).

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

-

Stop solution: 0.4 M Glycine, pH 10.7.

-

96-well V-bottom and flat-bottom plates.

-

Plate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Culture mast cells to the desired density.

-

Wash the cells three times with pre-warmed buffer by centrifugation.

-

Resuspend the cells in buffer to a final concentration of 5 x 10^5 cells/well in a 96-well V-bottom plate.

-

Add the MrgprX2 agonist at various concentrations to the respective wells. For background (spontaneous release), add buffer only.

-

Incubate the plate at 37°C for 30-45 minutes.

-

Stop the reaction by placing the plate on ice for 5 minutes and then centrifuge at 4°C to pellet the cells.

-

Carefully transfer a fraction of the supernatant to a new 96-well flat-bottom plate.

-

To determine the total enzyme content, lyse the remaining cell pellets with Triton X-100 solution and transfer a fraction of the lysate to the same flat-bottom plate.

-

Add the pNAG substrate solution to all wells containing supernatant and lysate.

-

Incubate the plate at 37°C for 90 minutes.

-

Add the stop solution to each well.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of background) / (Absorbance of total release - Absorbance of background)] x 100.

dot

Caption: Workflow for the mast cell degranulation assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon MrgprX2 activation using a fluorescent calcium indicator.

Materials:

-

Cells expressing MrgprX2 (e.g., LAD2, RBL-MRGPRX2, or transfected HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

MrgprX2 agonist.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare the loading buffer by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorometric reader and measure the baseline fluorescence.

-

Inject the MrgprX2 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Conclusion

The MrgprX2 signaling pathway represents a critical nexus in the initiation and propagation of neurogenic inflammation. Its ability to be activated by a wide range of endogenous and exogenous ligands underscores its importance in both physiological and pathological inflammatory conditions. A thorough understanding of the intricate signaling cascades, from G protein activation to downstream kinase cascades and regulatory mechanisms involving β-arrestins, is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to modulate Mr.gprX2 activity for the treatment of neurogenic inflammation and associated disorders.

References

- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. | Semantic Scholar [semanticscholar.org]

- 11. Cytokine Stimulation by MRGPRX2 Occurs with Lower Potency than by FcεRI Aggregation but with Similar Dependence on the Extracellular Signal-Regulated Kinase 1/2 Module in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [repository.upenn.edu]

- 13. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - ProQuest [proquest.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endogenous Ligands and Activators of the MrgprX2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and pseudo-allergic drug reactions.[1][2] Predominantly expressed on mast cells and sensory neurons, MrgprX2 is a low-affinity, high-capacity receptor that can be activated by a diverse array of cationic ligands.[2][3] This guide provides a comprehensive overview of the known endogenous ligands and activators of MrgprX2, their signaling pathways, and the experimental methodologies used for their characterization.

Endogenous Ligands and Activators of MrgprX2

MrgprX2 is activated by a range of endogenous molecules, primarily peptides, that are released during tissue injury, inflammation, and neuronal activation. These ligands are broadly categorized into neuropeptides, antimicrobial peptides (also known as host defense peptides), and eosinophil granule proteins.

Neuropeptides

Several neuropeptides, released from sensory nerve endings, are potent activators of MrgprX2, playing a key role in neurogenic inflammation.

-

Substance P (SP): A well-characterized activator of MrgprX2, SP is involved in pain transmission and inflammation.[4] Its activation of mast cells via MrgprX2 contributes to conditions like atopic dermatitis and rosacea.[5][6] High concentrations of SP induce rapid mast cell degranulation, while lower concentrations promote chemotaxis.[4]

-

Cortistatin-14 (B8083240) (CST-14): Initially identified for its roles in sleep regulation and cortical function, cortistatin-14 is a high-potency agonist of MrgprX2.[7]

-

Proadrenomedullin N-terminal 12-peptide (PAMP-12): This peptide is a potent endogenous ligand for MrgprX2.[8][9] Upregulation of the PAMP-12 precursor has been observed in the colon of patients with ulcerative colitis, suggesting a role for the PAMP-12/MrgprX2 axis in this inflammatory bowel disease.[5]

Antimicrobial Peptides (Host Defense Peptides)

These peptides are crucial components of the innate immune system and can directly activate mast cells through MrgprX2.

-

Cathelicidin LL-37: A key host defense peptide, LL-37 is upregulated in inflammatory skin conditions like rosacea and atopic dermatitis and activates mast cells via MrgprX2 to release pro-inflammatory mediators.[3]

-

Human β-defensins (hBDs): Keratinocytes secrete hBDs, such as hBD2 and hBD3, in response to pathogens. These peptides can directly kill microbes and also activate mast cells through MrgprX2, amplifying the inflammatory response to infection.[10]

Eosinophil Granule Proteins

Eosinophils release granule proteins that can also function as endogenous ligands for MrgprX2.

-

Major Basic Protein (MBP): A primary component of eosinophil granules, MBP is a known activator of MrgprX2.[3][11]

Quantitative Data on Endogenous Ligand Activity

The following table summarizes the available quantitative data for the potency of various endogenous ligands in activating MrgprX2, typically measured by calcium mobilization assays in cell lines expressing the receptor.

| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | - | [12] |

| Substance P | Calcium Mobilization | HEK293-MRGPRX2-WT | 160 ± 10 nM | [13] |

| Substance P | Calcium Mobilization | HEK293-MRGPRX2-N62S | 283 ± 38 nM | [13] |

| PAMP-12 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | - | [12] |

| DEFB103 (hBD-3) | Calcium Mobilization | HEK293-MRGPRX2 | 0.7 µM | [14] |

| DEFB4 (hBD-2) | Calcium Mobilization | HEK293-MRGPRX2 | 17.5 µM | [14] |

MrgprX2 Signaling Pathways

Activation of MrgprX2 by its ligands initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi and Gαq proteins.[1][15] This dual coupling leads to a robust and multifaceted cellular response.

G Protein-Mediated Signaling

Upon ligand binding, MrgprX2 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16][17] This rapid increase in intracellular calcium is a key trigger for mast cell degranulation.

-

Gαi Pathway: The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is thought to contribute to chemotaxis.[17] The βγ subunits released from Gαi can also activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B), a pathway also implicated in cell migration and survival.[17][18]

β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, MrgprX2 activation can also lead to the recruitment of β-arrestins.[1] Substance P, for instance, acts as a balanced agonist, promoting both G protein signaling and β-arrestin recruitment.[6] β-arrestin recruitment is crucial for receptor internalization and desensitization, a mechanism to terminate signaling.[6] A tyrosine residue (Tyr279) in the conserved NPxxY motif of MrgprX2 is essential for SP-induced β-arrestin recruitment and receptor internalization.[1][6]

Below is a diagram illustrating the core signaling pathways activated by MrgprX2.

Experimental Protocols

The identification and characterization of MrgprX2 ligands and their functional consequences rely on a variety of in vitro and cell-based assays.

Calcium Mobilization Assay

This is a primary high-throughput screening method to identify agonists of MrgprX2.[12][19] It measures the increase in intracellular calcium concentration following receptor activation.

Principle: MrgprX2 activation, primarily through the Gαq pathway, leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using fluorescent calcium indicators.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are commonly used due to their low endogenous GPCR expression.

-

Cells are stably transfected with a plasmid encoding human MrgprX2. To enhance the calcium signal, cells can be co-transfected with a promiscuous G protein alpha subunit, such as Gα15, which couples to a wide range of GPCRs and robustly activates the PLC pathway.[13][20]

-

Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and selected using an antibiotic resistance marker present on the plasmid.

-

-

Cell Plating:

-

One day prior to the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

-

Loading with Calcium Indicator Dye:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken for a few seconds.

-

The test compounds (potential ligands) are then automatically added to the wells.

-

Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Dose-response curves are generated by testing a range of compound concentrations.

-

The EC50 (half-maximal effective concentration) is calculated to determine the potency of the agonist.

-

β-Arrestin Recruitment Assay

This assay is used to study G protein-independent signaling and receptor internalization.[21]

Principle: Upon activation by certain agonists, MrgprX2 is phosphorylated, leading to the recruitment of β-arrestin proteins from the cytoplasm to the receptor at the plasma membrane. This interaction can be detected using various technologies, such as enzyme-fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

Detailed Methodology (using Enzyme-Fragment Complementation):

-

Cell Line Engineering:

-

A cell line (e.g., CHO-K1, U2OS) is engineered to co-express two fusion proteins:

-

MrgprX2 fused to a small enzyme fragment (e.g., ProLink tag from β-galactosidase).

-

β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

-

-

Cell Plating:

-

Cells are plated in white-walled microplates suitable for luminescence detection.

-

-

Compound Stimulation:

-

Cells are incubated with the test compounds for a defined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

A detection reagent containing the substrate for the complemented enzyme is added to the wells.

-

If β-arrestin has been recruited to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that converts the substrate, producing a chemiluminescent signal.

-

The plate is read on a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the extent of β-arrestin recruitment.

-

Dose-response curves and EC50 values are determined as for the calcium mobilization assay.

-

Mast Cell Degranulation Assay

This functional assay directly measures the physiological response of mast cells to MrgprX2 activation.

Principle: Mast cell degranulation involves the release of pre-formed mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules. The amount of these mediators released into the supernatant can be quantified.

Detailed Methodology (β-Hexosaminidase Release):

-

Mast Cell Culture:

-

Stimulation:

-

Cells are washed and resuspended in a buffered solution (e.g., Tyrode's buffer).

-

Cells are stimulated with various concentrations of the test ligand for a specific time (e.g., 30 minutes) at 37°C.

-

-

Sample Collection:

-

The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

The supernatant, containing the released mediators, is collected.

-

To determine the total cellular content of β-hexosaminidase, a parallel set of unstimulated cells is lysed with a detergent (e.g., Triton X-100).

-

-

Enzymatic Assay:

-

Aliquots of the supernatant and the cell lysate are transferred to a new microplate.

-

A substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added.

-

The plate is incubated to allow the enzyme to convert the substrate.

-

The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) * 100.

-

Dose-response curves are generated to assess the ligand's efficacy and potency in inducing degranulation.

-

Below is a diagram illustrating a typical experimental workflow for screening and characterizing MrgprX2 activators.

References

- 1. DSpace [repository.upenn.edu]

- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The MRGPRX2-substance P pathway regulates mast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proadrenomedullin N-terminal peptide and cortistatin activation of MrgX2 receptor is based on a common structural motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of MrgX2 as a human G-protein-coupled receptor for proadrenomedullin N-terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. kactusbio.com [kactusbio.com]

- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]

- 14. Specific β-defensins stimulate pruritus through activation of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]

Therapeutic Potential of MrgprX2 Antagonists in Chronic Urticaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic urticaria (CU) is a debilitating skin condition characterized by the recurrent appearance of wheals, angioedema, or both for more than six weeks. While the pathophysiology is complex, mast cell activation is a central event. A significant subset of chronic urticaria cases, particularly chronic spontaneous urticaria (CSU), is not dependent on IgE, pointing to alternative pathways of mast cell degranulation. The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a key player in IgE-independent mast cell activation and a promising therapeutic target for chronic urticaria.[1][2][3] MrgprX2 is expressed on cutaneous mast cells and can be activated by a variety of endogenous ligands, including neuropeptides like substance P, which are found at elevated levels in CSU patients.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of MrgprX2 antagonists in chronic urticaria, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data on MrgprX2 Antagonists

The development of small molecule antagonists targeting MrgprX2 is a rapidly advancing field. Several compounds have shown promise in preclinical and clinical studies. The following tables summarize the available quantitative data for key MrgprX2 antagonists.

Table 1: Preclinical Activity of MrgprX2 Antagonists

| Compound | Target | Assay | Agonist | Cell Line/System | Potency (IC50/Ki) | Source(s) |

| Compound B | MrgprX2 | Tryptase Release | Substance P | Freshly isolated human skin mast cells | 0.42 nM (IC50) | [6][7] |

| MrgprX2 | β-hexosaminidase Release | Substance P | LAD2 human mast cells | 1.8 nM (IC50) | [6] | |

| EP262 | MrgprX2 | HTRF Assay | Not Specified | CHO cells | <100 nM (IC50) | [8] |

| MrgprX2 | β-hexosaminidase Release | Not Specified | LAD2 human mast cells | <100 nM (IC50) | [8] | |

| C9 | MrgprX2 | Calcium Mobilization | (R)-ZINC-3573 | HEK293 cells | 43 nM (Ki) | [9] |

| MrgprX2 | β-hexosaminidase Release | ZINC3573 | LAD2 human mast cells | >1 µM (IC50) | [10] | |

| MrgprX2 | β-hexosaminidase Release | Substance P, PAMP-12, Rocuronium | RBL-MRGPRX2 cells | ~300 nM (IC50) | [10] | |

| C9-6 | MrgprX2 | Calcium Mobilization | (R)-ZINC-3573 | HEK293 cells | 58 nM (Ki) | [9][11] |

| Unnamed Small Molecules | MrgprX2 | Not Specified | Not Specified | Not Specified | 5-21 µM (IC50) | [12] |

Table 2: Clinical Efficacy of EVO756 in Chronic Inducible Urticaria (Phase 2a)

| Outcome | Dosing Regimen | Result | Source(s) |

| Complete Response | 300mg once daily or 50mg twice daily for 4 weeks | 30% of patients achieved a complete response. | [13] |

| Clinically Meaningful Itch Reduction (≥2 point reduction in itch numerical rating scale) | 300mg once daily or 50mg twice daily for 4 weeks | 41% of patients demonstrated a clinically meaningful response. | [13] |

Signaling Pathways and Mechanism of Action

MrgprX2 Signaling in Mast Cells

Activation of MrgprX2 on mast cells by ligands such as substance P initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. This process is primarily mediated by the Gαq and Gαi subunits of the G protein.[14][15] Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation.[16] The Gαi pathway can potentiate this response. Downstream of G protein activation, other signaling molecules, including PI3K, AKT, and MAPKs (ERK1/2), are also involved in modulating the mast cell response.[2][17] Some MrgprX2 agonists can also induce β-arrestin recruitment, which can lead to receptor internalization and desensitization.[18][19]

References

- 1. escientpharma.com [escientpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Focus on the role of substance P in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 8. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]

- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

- 11. Buy MrgprX2 antagonist-6 [smolecule.com]

- 12. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. trial.medpath.com [trial.medpath.com]

- 14. mdpi.com [mdpi.com]

- 15. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

MrgprX2 Expression in Sensory Neurons and its Role in Pain Perception: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in the interface between the nervous and immune systems, particularly in the context of pain and inflammation. Primarily known for its expression on mast cells, MrgprX2 is also found in a specific subset of sensory neurons within the dorsal root ganglia (DRG), where it contributes to nociceptive signaling.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of MrgprX2 in sensory neurons, its signaling mechanisms, and its validated role in pain perception. We present quantitative data on its expression, detailed experimental protocols for its study, and visual representations of its signaling pathways to serve as a resource for researchers and professionals in pain research and drug development.

MrgprX2 Expression in Sensory Neurons

MrgprX2 is selectively expressed in small-diameter sensory neurons of the dorsal root ganglion, which are typically associated with the transmission of pain signals (nociception).[2][3][4][5] Its expression profile suggests a specialized role in modulating the function of these primary sensory afferents.

Quantitative Expression Data

The following table summarizes the key quantitative findings regarding the expression of MrgprX2 and its murine ortholog, MrgprB2, in sensory neurons.

| Parameter | Species | Tissue/Cell Type | Finding | Reference |

| Expression Location | Human | Dorsal Root Ganglion (DRG) | Highest expression levels in small-diameter neurons; moderate staining in large neurons. | [3] |

| Co-expression | Mouse | DRG Neurons | MrgprB2 is expressed in TRPV1+ sensory neurons. | [6] |

| Relative Expression | Human | Various Tissues | Highest mRNA levels found in skin, with presence in DRG, adipose tissue, esophagus, urinary bladder, and lungs. | [1] |

| Neuronal Subpopulation | Mouse | DRG Neurons | MrgprA1, another member of the Mrgpr family, is expressed in ~13.5% of all DRG neurons. While not MrgprX2, this indicates the prevalence of this receptor family in sensory neurons. | [7] |

Role of MrgprX2 in Pain Perception

The involvement of MrgprX2 in pain is multifaceted, primarily revolving around its role in neurogenic inflammation. This process involves a bidirectional communication between sensory neurons and immune cells, particularly mast cells.

-

Neuronal Activation and Neuropeptide Release: Noxious stimuli can activate sensory neurons, leading to the release of neuropeptides like Substance P (SP).[2][6][8]

-

Mast Cell Activation via MrgprX2: SP, along with other ligands, activates MrgprX2 on adjacent mast cells, triggering their degranulation.[8][9][10]

-

Release of Pro-inflammatory Mediators: Mast cell degranulation releases a host of pro-inflammatory and pro-nociceptive mediators, including histamine, tryptase, cytokines, and chemokines.[11]

-

Sensitization of Sensory Neurons: These mediators act back on the sensory nerve endings, increasing their excitability and lowering their activation threshold. This sensitization contributes to peripheral hypersensitivity, manifesting as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[12][13]

This positive feedback loop is implicated in various pain states, including postoperative pain, inflammatory pain, and endometriosis-associated pain.[14][15] Studies using Mrgprb2 knockout mice have demonstrated reduced mechanical and thermal hypersensitivity in models of postoperative pain, confirming the receptor's crucial role.[10]

Quantitative Data from In Vivo Pain Models

| Pain Model | Species/Model | Treatment/Stimulus | Key Quantitative Finding | Reference |

| Endometriosis-associated pain | Mrgprb2-deficient mice | Endometriosis induction | Gene ablation of Mrgprb2 effectively alleviated hyperalgesia. | [12][15] |

| Postoperative Pain | Mrgprb2 knockout mice | Incisional surgery | Reduced mechanical and thermal hypersensitivity compared to wild-type mice. | [10] |

| Neurogenic Inflammation | Mrgprb2 knockout mice | Substance P injection | SP-induced immune cell recruitment was significantly reduced. | [16] |

MrgprX2 Signaling Pathways in Sensory Neurons and Mast Cells

MrgprX2 is a G protein-coupled receptor (GPCR) that can couple to different G protein subtypes, leading to the activation of distinct downstream signaling cascades.

Gq/11-PLC-Ca2+ Pathway

The canonical signaling pathway for MrgprX2 involves its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), leading to a rapid increase in intracellular calcium concentration. This calcium influx is a key trigger for mast cell degranulation.[1][17][18]

Caption: Canonical MrgprX2 signaling via the Gq/PLC/Ca2+ pathway.

Gi/o-Mediated Pathway

MrgprX2 can also couple to pertussis toxin-sensitive Gi/o proteins.[18] This coupling can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Some studies suggest that the Gi/o pathway is required for degranulation but not for calcium mobilization in response to certain ligands, indicating ligand-biased signaling.[18]

Caption: MrgprX2 signaling via the inhibitory Gi/o pathway.

LysRS-MITF Pathway

Recent evidence has implicated a novel signaling pathway involving Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF).[19] Upon MrgprX2 activation by Substance P, LysRS translocates to the nucleus and activates MITF.[19] MITF, in turn, influences calcium influx and mast cell degranulation.[19]

Caption: MrgprX2 activation of the LysRS-MITF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of MrgprX2 in sensory neurons and pain.

Immunohistochemistry (IHC) for MrgprX2 in DRG

This protocol is for the localization of MrgprX2 protein in dorsal root ganglion tissue sections.

-

Tissue Preparation:

-

Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect DRGs and post-fix in 4% PFA for 2-4 hours at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.

-

Embed tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 10-14 µm sections using a cryostat and mount on charged slides.

-

-

Staining Procedure:

-

Wash sections 3x for 5 minutes in PBS.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[20]

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBST) for 1 hour at room temperature.

-

Incubate with primary antibody against MrgprX2 (e.g., rabbit anti-MRGPRX2) diluted in blocking buffer overnight at 4°C.

-

Wash sections 3x for 10 minutes in PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash sections 3x for 10 minutes in PBST.

-

Counterstain with a nuclear marker like DAPI.

-

Mount coverslips with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize sections using a confocal or fluorescence microscope. MrgprX2-positive neurons will exhibit fluorescence at the appropriate wavelength.

-

In Situ Hybridization (ISH) for MrgprX2 mRNA

This protocol allows for the visualization of MrgprX2 mRNA transcripts within DRG neurons.

-

Probe Design and Synthesis:

-

Design antisense RNA probes specific for MrgprX2 mRNA. A sense probe should be used as a negative control.

-

Label probes with a detectable marker (e.g., digoxigenin (B1670575) (DIG) or a fluorescent tag).

-

-

Tissue Preparation:

-

Prepare frozen sections of DRG as described for IHC (see 5.1). Ensure RNase-free conditions throughout the protocol.

-

-

Hybridization:

-

Pre-treat sections with proteinase K to improve probe accessibility.

-

Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature.

-

Hybridize sections with the labeled probe in hybridization buffer overnight in a humidified chamber at the appropriate temperature (e.g., 65°C).[20]

-

-

Washing and Detection:

-

Perform stringent washes to remove non-specifically bound probe.

-

If using DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.

-

-

Co-staining and Imaging:

Calcium Imaging of MrgprX2 Activation

This protocol measures changes in intracellular calcium concentration in response to MrgprX2 agonists in cultured cells (e.g., HEK293 cells expressing MrgprX2 or primary DRG neurons).[22][23]

-

Cell Preparation:

-

Dye Loading:

-

Imaging and Data Acquisition:

-

Wash cells to remove excess dye.

-

Place the dish/plate on the stage of a fluorescence microscope or a plate reader (e.g., FLIPR).

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[24]

-

Add the MrgprX2 agonist (e.g., Substance P, Compound 48/80) and immediately begin recording fluorescence changes over time (e.g., for 120 seconds).[24][25]

-

For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm) and record emission at a single wavelength (e.g., 510 nm).[22]

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F0).

-

An increase in this value indicates a rise in intracellular calcium, signifying receptor activation.

-

Behavioral Assays for Pain (Mechanical and Thermal Hypersensitivity)

These protocols are used in animal models to assess pain-like behaviors.

-

Mechanical Hypersensitivity (von Frey Test):

-

Place the animal on an elevated mesh platform and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal or licking of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using a method like the up-down method of Dixon. A lower PWT indicates mechanical allodynia.

-

-

Thermal Hypersensitivity (Hargreaves Test):

-

Place the animal in a plexiglass chamber on a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Measure the latency (in seconds) for the animal to withdraw its paw.

-

A shorter withdrawal latency indicates thermal hyperalgesia. A cut-off time is used to prevent tissue damage.

-

Caption: Logical workflow for investigating MrgprX2 function in pain.

Conclusion and Future Directions

The expression of MrgprX2 on sensory neurons and its intricate interplay with mast cells establish it as a key component of the neuro-immune axis in pain. The receptor's role in translating neuronal signals into an inflammatory response that sensitizes nociceptors makes it a highly attractive target for the development of novel analgesics.[8][11][13] Future research should focus on elucidating the full range of endogenous ligands for MrgprX2 in the nervous system, further dissecting the ligand-biased signaling pathways, and developing potent and selective antagonists for therapeutic use.[11][27][28][29] The protocols and data presented in this guide offer a foundational resource for advancing our understanding and therapeutic targeting of MrgprX2 in chronic pain conditions.

References

- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 2. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 7tmantibodies.com [7tmantibodies.com]

- 5. Adaptive evolution of MRGX2, a human sensory neuron specific gene involved in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The role of Mrgprs in itch and pain sensation - Xinzhong Dong | Symbolic Systems Program [symsys.stanford.edu]

- 9. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcpr.pitt.edu [pcpr.pitt.edu]

- 11. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 12. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kactusbio.com [kactusbio.com]

- 14. mdpi.com [mdpi.com]

- 15. MRGPRX2 Mediates Mast Cell-Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 20. The Number of MRGPRX2-Expressing Cells Is Increased in Skin Lesions of Patients With Indolent Systemic Mastocytosis, But Is Not Linked to Symptom Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jove.com [jove.com]

- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. gut.bmj.com [gut.bmj.com]

- 27. MRGPRX2 Antagonists for Itch and Inflammation - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]

- 28. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. escientpharma.com [escientpharma.com]

evolution and species orthologs of the MRGPRX2 gene

An In-depth Technical Guide to the Evolution, Orthologs, and Function of the MRGPRX2 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor in non-IgE-mediated mast cell activation, playing a significant role in innate immunity, host defense, neurogenic inflammation, and pseudo-allergic drug reactions.[1][2] This technical guide provides a comprehensive overview of the evolution of the MRGPRX2 gene, a comparative analysis of its species orthologs, and a detailed examination of its complex signaling pathways. It includes structured data, detailed experimental protocols, and visual diagrams to serve as a vital resource for researchers in immunology, pharmacology, and drug development.

Introduction to MRGPRX2

MRGPRX2 is a class A G protein-coupled receptor (GPCR) predominantly expressed on cutaneous mast cells, sensory neurons, and keratinocytes.[3][4] It is characterized by its ability to be activated by a wide array of cationic ligands, including endogenous neuropeptides (e.g., Substance P, Cortistatin-14), host defense peptides (e.g., LL-37, β-defensins), and numerous FDA-approved drugs (e.g., neuromuscular blocking agents, fluoroquinolones, vancomycin).[5][6][7] This broad ligand specificity positions MRGPRX2 as a key sensor in the immune system, but also as a primary mediator of drug-induced hypersensitivity reactions. Understanding its molecular biology, evolution, and species-specific differences is crucial for developing novel therapeutics that can either harness its host defense functions or inhibit its role in inflammatory and allergic conditions.[1][8]

Evolution and Species Orthologs

The evolutionary history of the MRGPRX2 gene is marked by significant divergence between primate and rodent lineages. While the gene was present in the common ancestor of chordates, its subsequent evolution has led to considerable functional and sequence differences across species.[9]

Primate and Human Evolution

In humans, MRGPRX2 is part of a small cluster of related genes (MRGPRX1, MRGPRX3, MRGPRX4) on chromosome 11.[10][11] Studies have shown that the MRGPRX2 gene has undergone adaptive evolution and positive selection in the human lineage.[1][12] This evolutionary pressure may be linked to its dual role in nociception and host defense against pathogens.[12] Several single nucleotide polymorphisms (SNPs) have been identified in the human MRGPRX2 gene, some of which result in loss-of-function or gain-of-function phenotypes, contributing to individual variability in drug responses and susceptibility to inflammatory diseases.[1][5][13]

Rodent Orthologs and Other Species

The gene cluster containing human MRGPRX genes is dramatically expanded in rodents, which possess a large family of over 25 related Mrg genes in mice and around 10 in rats.[10][14] The mouse gene Mrgprb2 is considered the primary functional ortholog of human MRGPRX2. This is based on its syntenic chromosomal location, similar tissue distribution in connective tissue mast cells, and activation by many of the same ligands, such as Compound 48/80 and Substance P.[8][14]

However, the sequence homology between human MRGPRX2 and mouse Mrgprb2 is only approximately 53%.[6] This significant sequence divergence results in notable differences in ligand affinity and signaling, making the mouse a challenging, though necessary, model for studying human MRGPRX2 function.[6][15] For example, certain drugs activate the human receptor with much higher potency than the mouse ortholog.[6] Orthologs have also been identified in other species, including canines, which share higher sequence homology with the human receptor compared to mice.[16][17]

Quantitative Data: Ortholog Comparison

The following tables summarize key quantitative data regarding the species orthologs of MRGPRX2.

Table 1: MRGPRX2 Ortholog Sequence Homology

| Species Comparison | Approximate Sequence Identity (%) | Reference |

| Human (MRGPRX2) vs. Mouse (Mrgprb2) | 53% | [6] |

| Human (MRGPRX2) vs. Canine | 62% | [17] |

Table 2: Comparative Ligand Potency (EC50)

| Ligand | Human MRGPRX2 | Mouse Mrgprb2 | Fold Difference (Human vs. Mouse) | Reference |

| Ciprofloxacin | ~20-35x lower EC50 | ~20-35x higher EC50 | ~20-35 | [6] |

| Levofloxacin | ~20-35x lower EC50 | ~20-35x higher EC50 | ~20-35 | [6] |

| Sinomenine | 2318 µM | 1.84–2.77 µM | ~837-1260 (lower potency in human) | [6] |

| Rocuronium | Lower affinity | Higher affinity | Species-specific differences noted | [15] |

MRGPRX2 Signaling Pathways

MRGPRX2 activation initiates complex intracellular signaling cascades that are highly dependent on the specific activating ligand. This phenomenon, known as "biased agonism," allows different ligands to trigger distinct downstream cellular responses, such as degranulation, chemotaxis, or cytokine production.[1][18] The receptor couples to both Gαq and Gαi G-protein subunits and can also signal through β-arrestin pathways.[7][19]

G Protein-Biased Signaling

Ligands such as Icatibant preferentially activate G protein-mediated signaling.[18] The canonical pathway involves Gαq activation of Phospholipase Cβ (PLCβ), which cleaves PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a key step for mast cell degranulation.[5][6] Simultaneously, Gαi activation inhibits adenylyl cyclase, leading to decreased cAMP levels, which promotes chemotaxis and can amplify the degranulation response.[17][18]

β-Arrestin-Biased Signaling

In contrast, certain agonists like Substance P (SP) preferentially recruit β-arrestins.[18] This interaction leads to receptor phosphorylation, desensitization, and internalization into endosomes. This process serves as a negative feedback loop to terminate G protein signaling. The internalized receptor can then either be degraded in lysosomes or recycled back to the plasma membrane for reactivation.[18]

Balanced Agonism

Balanced agonists, such as Compound 48/80 and codeine, are capable of simultaneously activating both G protein- and β-arrestin-mediated pathways.[18] This dual activation results in a comprehensive cellular response that includes immediate degranulation, chemotaxis, and subsequent receptor internalization, contributing to both acute and potentially chronic inflammatory states.[18]

Key Experimental Protocols

The study of MRGPRX2 function relies on a set of core in vitro assays. These protocols are foundational for screening potential ligands, investigating signaling mechanisms, and characterizing species-specific differences.

Calcium Mobilization Assay

This assay is a high-throughput method to screen for MRGPRX2 agonists by measuring changes in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture: Stably transfected HEK293 cells expressing MRGPRX2 (HEK-X2) are cultured in DMEM supplemented with 10% FBS, L-Glutamine, and antibiotics. Cells are seeded into a 96-well black, clear-bottom plate at a density of ~40,000 cells/well and incubated for 24 hours.[20]

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.

-